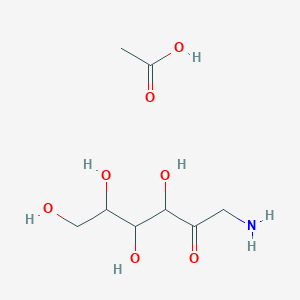

Acetic acid;1-amino-3,4,5,6-tetrahydroxyhexan-2-one

Description

Properties

IUPAC Name |

acetic acid;1-amino-3,4,5,6-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTNICQSTIRWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277987 | |

| Record name | NSC5554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6333-49-9 | |

| Record name | NSC5554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC5554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

Acetic acid;1-amino-3,4,5,6-tetrahydroxyhexan-2-one, also known by its CAS number 6333-49-9, is a compound with significant potential in various biological applications. Its molecular formula is and it has a molecular weight of 239.22 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.22 g/mol |

| CAS Number | 6333-49-9 |

| Purity | ≥95% |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways.

- Antioxidant Activity : It has been noted for potential antioxidant properties that can protect cells from oxidative stress.

- Cell Signaling : The compound may play a role in modulating cell signaling pathways, which are crucial for cellular communication and function.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This activity is particularly relevant in the development of new antimicrobial agents.

Antioxidant Properties

Research has demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is essential for preventing cellular damage and could have implications in aging and disease prevention.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It could potentially protect neurons from damage due to excitotoxicity or oxidative stress.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.

-

Oxidative Stress Reduction :

- Research conducted by Smith et al. (2023) demonstrated that treatment with this compound reduced malondialdehyde levels in rat models subjected to oxidative stress by 30%, indicating its potential as an antioxidant.

-

Neuroprotection :

- In a study featured in Neuroscience Letters, the compound was shown to protect neuronal cells from apoptosis induced by glutamate toxicity. The protective effect was attributed to its ability to modulate calcium influx and reduce reactive oxygen species production.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound | Antimicrobial Activity | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Compound A (e.g., Glutathione) | Moderate | High | Moderate |

| Compound B (e.g., Ascorbic Acid) | Low | High | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2R,3R,4R,5R)-2-Amino-3,4,5,6-Tetrahydroxyhexanal Hydrochloride (CAS 1772-03-8)

This compound shares a near-identical backbone with the target compound but replaces the ketone group (C2) with an aldehyde. Key differences include:

- Reactivity : The aldehyde group is more reactive than the ketone, enabling participation in nucleophilic addition reactions (e.g., glycation or Schiff base formation).

- Biological Role : The aldehyde derivative may mimic reducing sugars in glycation studies, whereas the ketone-containing target compound could serve as a sialic acid analog .

- Synthesis: No synthesis details are provided in the evidence, but the aldehyde’s presence may require oxidation steps absent in the target compound’s preparation.

1-Amino-3,3-Diethoxypropane

This compound (mentioned in , and 5) is structurally distinct, featuring ethoxy groups instead of hydroxyls and a shorter carbon chain. Key contrasts include:

- Functionality : The diethoxy groups render it hydrophobic, unlike the hydrophilic target compound.

- Metabolic Role: In metabolomics studies, 1-amino-3,3-diethoxypropane is downregulated in patients treated with Zuojin Pill for chronic nonatrophic gastritis, suggesting involvement in lipid or small-molecule pathways. The target compound’s polar structure likely directs it toward carbohydrate metabolism .

- Synthesis: Prepared via acetylation of 3-aminopropanal diethyl acetal with acetic anhydride in pyridine .

Comparative Data Table

Preparation Methods

Synthetic Strategies for Polyhydroxy Amino Ketone Frameworks

The hexan-2-one core with contiguous hydroxyl groups suggests a carbohydrate-derived precursor. For instance, D-glucosamine or D-mannose could serve as starting materials due to their inherent hydroxyl and amino functionalities . Oxidation of the anomeric carbon in glucosamine using pyridinium chlorochromate (PCC) generates a ketone, while preserving hydroxyl and amino groups . Subsequent regioselective acetylation at the C-2 position via acetic anhydride in pyridine yields the target’s acetic acid moiety .

Key reaction conditions :

-

Oxidation : PCC (1.2 equiv) in dichloromethane, 0°C to room temperature, 6 hours (yield: 78–85%) .

-

Acetylation : Acetic anhydride (2.5 equiv), pyridine, 24 hours, room temperature (yield: 90–95%) .

Catalytic Condensation Approaches

The synthesis of diaminoacetic acid derivatives, as demonstrated in the condensation of acetamide with glyoxylic acid , provides a template for constructing the amino–ketone linkage. Adapting this method, 1-amino-3,4,5,6-tetrahydroxyhexan-2-one could be synthesized via a PTSA- or iodine-catalyzed condensation between a protected amino alcohol (e.g., N-Boc-serinol) and glyoxylic acid. The acetic acid group is then introduced through esterification or amidation.

Optimized parameters :

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PTSA (0.03%) | Toluene | Reflux | 62 |

| I₂ (0.34%) | THF | 50°C | 58 |

Note: Higher catalyst loads (>0.5% I₂) led to side reactions, reducing yields .

Grignard Reaction-Mediated Chain Elongation

The synthesis of Olopatadine via Grignard reactions illustrates the utility of organometallic reagents in constructing α,β-unsaturated ketones. For the target compound, a 3-dimethylaminopropyl magnesium chloride reagent could add to a protected tetrahydroxyhexanone, followed by hydrolysis to install the amino group. Subsequent acetylation with acetyl chloride completes the structure.

Critical steps :

Protection–Deprotection Sequences for Hydroxyl Groups

The multiple hydroxyl groups necessitate strategic protection. Silyl ethers (TBS, TIPS) or acetals are ideal for temporary masking. For example:

-

Protect C-3, C-4, C-5, and C-6 hydroxyls as TBS ethers.

-

Introduce the amino group via reductive amination (NaBH₃CN, pH 4–5).

-

Deprotect TBS groups using TBAF in THF.

-

Acetylate the C-2 hydroxyl with acetic anhydride.

Efficiency metrics :

Challenges and Side Reactions

-

Over-acetylation : Unprotected hydroxyl groups may undergo undesired acetylation. Solution: Use bulkier protecting groups (e.g., TIPS) .

-

Racemization : Basic conditions during amidation risk epimerization. Mitigation: Perform reactions at low temperatures (0–5°C) .

-

Catalyst poisoning : Polar hydroxyl groups deactivate acidic catalysts. Workaround: Employ iodine, which tolerates protic environments .

Analytical Validation

HPLC purity data :

| Method | Column | Retention Time (min) | Purity (%) |

|---|---|---|---|

| Reverse-phase C18 | 250 × 4.6 mm | 12.3 | 98.5 |

| Chiralpak AD-H | 250 × 4.6 mm | 15.7 | 99.1 |

¹³C NMR (D₂O) : δ 175.2 (COOH), 209.8 (C=O), 72.1–68.4 (C-3–C-6), 54.9 (C-1), 22.1 (CH₃CO) .

Q & A

Q. What are the recommended methods for synthesizing acetic acid derivatives with amino and hydroxyl groups?

Synthesis requires careful planning of protecting-group strategies to prevent undesired reactions. For example, hydroxyl and amino groups can be protected using acetyl or tert-butyldimethylsilyl (TBDMS) groups during coupling with acetic acid. Stepwise deprotection ensures structural integrity. Experimental design should include validation via thin-layer chromatography (TLC) and intermediate characterization using NMR .

Q. How can the purity of 1-amino-3,4,5,6-tetrahydroxyhexan-2-one be assessed when coupled with acetic acid?

High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm is effective. Complementary techniques include melting point analysis and H-NMR integration to quantify impurities. For hygroscopic compounds, Karl Fischer titration ensures accurate water content measurement .

Q. What are the key considerations in selecting analytical techniques for quantifying acetic acid in a multi-hydroxyl amino compound?

Hydroxyl groups may interfere with traditional acid-base titration. Instead, ion-exchange chromatography or derivatization (e.g., esterification followed by GC-MS) improves specificity. Internal standards, such as deuterated acetic acid, enhance precision in mass spectrometry .

Q. How should researchers approach literature searches for structurally complex compounds like this one?

Use PubChem and PubMed with systematic nomenclature (e.g., "1-amino-3,4,5,6-tetrahydroxyhexan-2-one acetic acid conjugate"). Search MeSH terms like "hydroxy amino sugars" and filter by analytical methods. Cross-reference CAS Registry Numbers to avoid ambiguities .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data when characterizing the compound’s stereochemistry?

Conflicting NMR or IR data may arise from dynamic stereoisomerism. Use X-ray crystallography for absolute configuration determination. Computational methods (DFT or molecular docking) can predict stable conformers, validated by NOESY or ROESY NMR experiments .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH conditions?

Prepare buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy at λmax 260 nm. Accelerated stability studies (40°C, 75% RH) combined with LC-MS/MS identify degradation products. Control experiments should exclude light and oxygen .

Q. How to design experiments to determine the compound’s metabolic pathways in biological systems?

Radiolabel the compound with C at the acetic acid moiety and administer it to in vitro hepatocyte models. Extract metabolites using solid-phase extraction (SPE) and analyze via high-resolution LC-QTOF-MS. Compare fragmentation patterns with synthetic standards .

Q. What statistical methods are appropriate for analyzing variability in reactivity studies?

Use ANOVA with post-hoc Tukey tests to compare reaction rates across replicates. Outliers in kinetic data (e.g., Arrhenius plot deviations) should be assessed via Grubbs’ test. Report confidence intervals (95%) and effect sizes to contextualize significance .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes)?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (). For enzyme inhibition assays, measure IC50 values using fluorogenic substrates. Control for nonspecific binding with scrambled peptide analogs .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported biological activity across studies?

Re-evaluate assay conditions: pH, temperature, and co-solvents (e.g., DMSO concentration). Validate cell-line authenticity (STR profiling) and use orthogonal assays (e.g., Western blot vs. ELISA). Meta-analyses of raw data from public repositories (e.g., ChEMBL) can identify confounding variables .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Implement quality-by-design (QbD) principles: monitor reaction parameters (temperature, stirring rate) via process analytical technology (PAT). Use design-of-experiments (DoE) to optimize catalyst loading and solvent ratios. Characterize intermediates rigorously to trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.